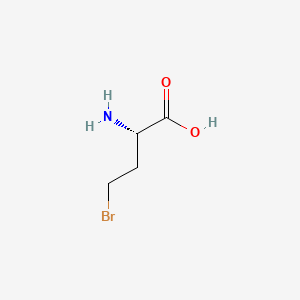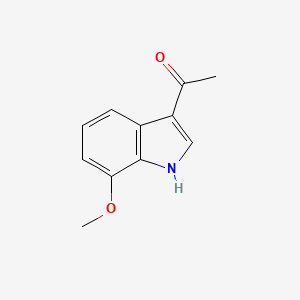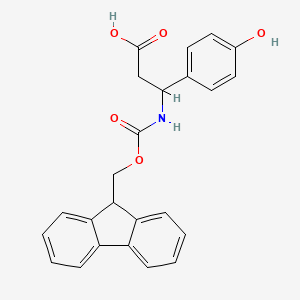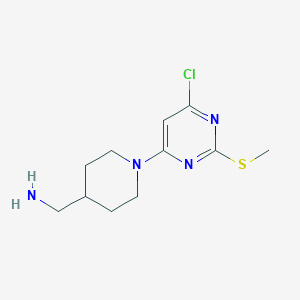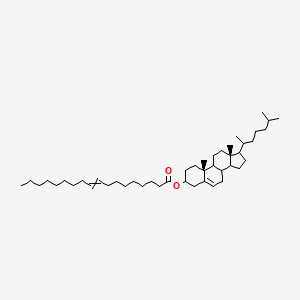![molecular formula C9H19ClN2 B12821404 {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H19ClN2 and a molecular weight of 190.71 . This compound is primarily used in proteomics research and is known for its unique bicyclic structure, which is a characteristic feature of the tropane alkaloid family .
Méthodes De Préparation
The synthesis of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it is studied for its potential pharmacological properties, including its effects on the central nervous system . Additionally, it is used in industrial applications for the development of new synthetic methodologies and the production of bioactive molecules .
Mécanisme D'action
The mechanism of action of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body . The compound’s unique bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and transporters .
Comparaison Avec Des Composés Similaires
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is similar to other tropane alkaloids, such as cocaine and atropine . it is unique in its specific structural features and the particular biological activities it exhibits . Other similar compounds include 2-azabicyclo[3.2.1]octane derivatives, which also have significant potential in drug discovery and synthetic chemistry .
Propriétés
Formule moléculaire |
C9H19ClN2 |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;/h7-9H,2-6,10H2,1H3;1H |
Clé InChI |
UPSHPOXBCXHFAG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


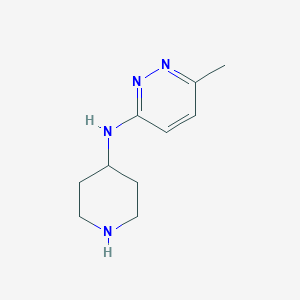

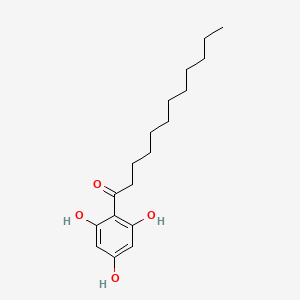
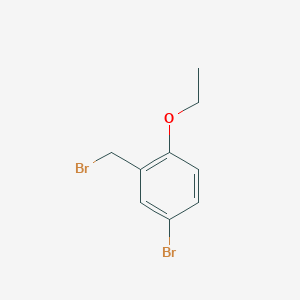
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)

![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
